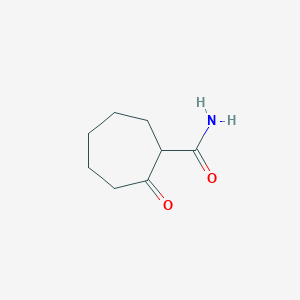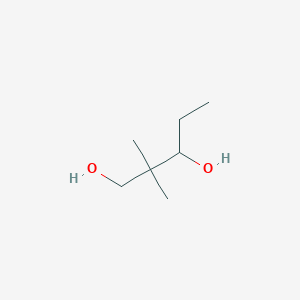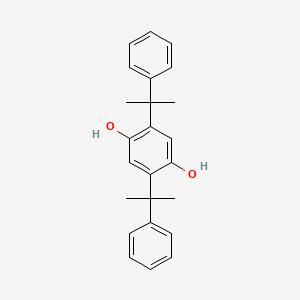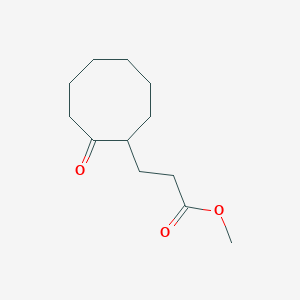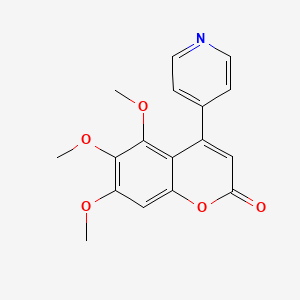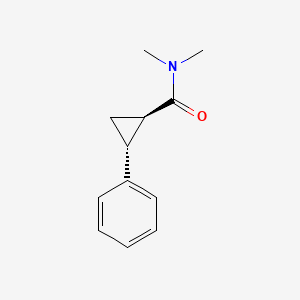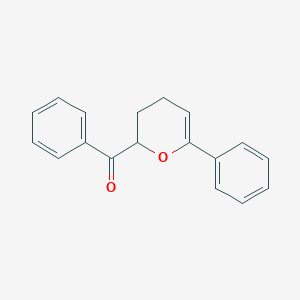![molecular formula C20H23Cl3O3 B14741968 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate CAS No. 5421-67-0](/img/structure/B14741968.png)
2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,6-Dimethylbicyclo[311]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate is a complex organic compound characterized by its unique bicyclic structure and the presence of multiple chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, which can be synthesized from a bicyclic terpene. The key steps include:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of reactions involving the starting terpene. This may include cyclization and functional group modifications.
Attachment of the Ethyl Group: The ethyl group is introduced through a reaction with an appropriate alkylating agent.
Introduction of the Trichlorophenoxy Group: The final step involves the reaction of the intermediate with 2-(2,4,5-trichlorophenoxy)propanoic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Disruption of Cell Membranes: Affecting membrane integrity and function, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-:
Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-:
Uniqueness
2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate is unique due to the presence of the trichlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired.
Properties
CAS No. |
5421-67-0 |
|---|---|
Molecular Formula |
C20H23Cl3O3 |
Molecular Weight |
417.7 g/mol |
IUPAC Name |
2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C20H23Cl3O3/c1-11(26-18-10-16(22)15(21)9-17(18)23)19(24)25-7-6-12-4-5-13-8-14(12)20(13,2)3/h4,9-11,13-14H,5-8H2,1-3H3 |
InChI Key |
DSMACWUWXMGHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCC1=CCC2CC1C2(C)C)OC3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



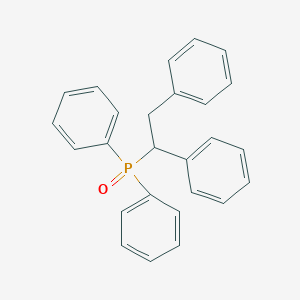
![Ethyl 4-[(ethoxycarbonyl)amino]benzoate](/img/structure/B14741905.png)
![3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene](/img/structure/B14741919.png)
